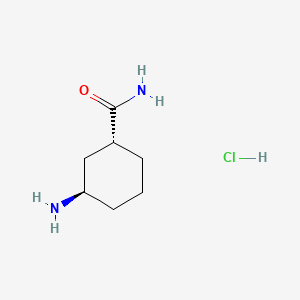

trans-3-Aminocyclohexanecarboxamide hydrochloride

Description

Properties

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFBGXVDLNNMDE-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to trans-3-Aminocyclohexanecarboxamide HCl: Properties, Synthesis, and Analytical Characterization

Introduction

In the landscape of modern drug discovery and development, the strategic use of molecular scaffolds that offer conformational rigidity and precise spatial orientation of functional groups is paramount. Heterocyclic and carbocyclic building blocks are foundational to this endeavor, providing the structural starting points for novel therapeutics.[1] trans-3-Aminocyclohexanecarboxamide hydrochloride is one such compound, belonging to the class of 1,3-disubstituted cyclohexanes. Its rigid, non-aromatic core, combined with the presence of a primary amine and a primary amide, presents a versatile platform for chemical elaboration.

This guide provides an in-depth technical overview of trans-3-Aminocyclohexanecarboxamide HCl, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies and analytical methodologies, reflecting a field-proven approach to chemical application. The protocols and strategies discussed herein are designed as self-validating systems, ensuring robustness and reproducibility in a research setting.

Physicochemical Properties and Core Identifiers

The fundamental characteristics of a compound dictate its handling, reactivity, and analytical behavior. For trans-3-Aminocyclohexanecarboxamide HCl, the key identifiers and properties are summarized below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for both synthetic manipulation and potential downstream biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅ClN₂O | [2][3][4] |

| Molecular Weight | 178.66 g/mol | [3][4] |

| CAS Number | 920966-29-6 | [2][3][4][5] |

| IUPAC Name | (1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | [3][4] |

| InChI Key | ZCFBGXVDLNNMDE-KGZKBUQUSA-N | [3][4] |

| Appearance | White to off-white solid/powder |

A Proposed Synthetic Strategy: From Acid to Amide Hydrochloride

While specific preparations for this exact molecule are not extensively detailed in standard literature, a robust and logical synthetic pathway can be engineered from commercially available starting materials, such as trans-3-aminocyclohexanecarboxylic acid. The strategy hinges on two critical transformations: the protection of the reactive amine and the subsequent formation of the amide, followed by deprotection to yield the final hydrochloride salt. This sequence is a cornerstone of peptide and medicinal chemistry.[6]

The rationale for amine protection (e.g., with a tert-butoxycarbonyl, or 'Boc,' group) is to prevent the primary amine from interfering with the activation of the carboxylic acid, which could otherwise lead to undesired polymerization or side reactions. The choice of coupling reagents for amide formation is critical for achieving high yield and purity, minimizing racemization, and ensuring mild reaction conditions.

Below is a conceptual workflow for the synthesis.

Sources

- 1. rroij.com [rroij.com]

- 2. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% [cymitquimica.com]

- 3. 더랩케미칼 - trans-3-Aminocyclohexanecarboxamide hydrochloride, 97%-H62529 [thelabchemical.com]

- 4. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Buy Online [thermofisher.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Aminocyclohexanecarboxamide Hydrochloride and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminocyclohexanecarboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 3-aminocyclohexanecarboxamide hydrochloride and its derivatives. With a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus, this document delves into the critical aspects of drug design, structure-activity relationships, and preclinical evaluation. Detailed experimental protocols for synthesis and in vitro biological assays are provided to enable researchers to practically engage with this promising class of compounds.

Introduction: The Rise of Aminocyclohexane Scaffolds in Therapeutics

The cyclohexane ring, a fundamental motif in organic chemistry, offers a versatile and conformationally rich scaffold for the design of novel therapeutic agents. Its three-dimensional nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of an amino group and a carboxamide moiety onto this ring system, as seen in 3-aminocyclohexanecarboxamide, provides key hydrogen bonding and ionic interaction points, making it an attractive building block for drug discovery.[1][2]

While the aminocyclohexanecarboxamide core has been explored in various therapeutic areas, its most significant impact to date has been in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[3][4][5] This guide will primarily focus on this major application, while also touching upon the broader potential of this chemical class.

Synthesis and Characterization of 3-Aminocyclohexanecarboxamide Hydrochloride

The synthesis of 3-aminocyclohexanecarboxamide hydrochloride can be achieved through several synthetic routes, often starting from readily available cyclohexene or benzoic acid derivatives. A representative synthetic approach is outlined below, drawing from established methodologies for related aminocyclohexane compounds.

General Synthetic Pathway

The synthesis typically involves the initial formation of a protected aminocyclohexanecarboxylic acid, followed by amidation and subsequent deprotection and salt formation.

Caption: Generalized synthetic workflow for 3-aminocyclohexanecarboxamide hydrochloride.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative, multi-step synthesis adapted from methodologies for structurally similar compounds.

Step 1: Synthesis of a Protected Aminocyclohexanecarboxylic Acid

-

To a solution of a suitable cyclohexene precursor in an appropriate solvent (e.g., dichloromethane), add a protecting agent for the amino group, such as di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Perform an aqueous workup to isolate the protected amino acid derivative.

-

Purify the product by column chromatography on silica gel.

Step 2: Amidation

-

Dissolve the protected aminocyclohexanecarboxylic acid in an anhydrous solvent like dichloromethane or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 4-dimethylaminopyridine (DMAP).[6]

-

Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base, to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Isolate the protected aminocyclohexanecarboxamide by extraction and purify by recrystallization or chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified, protected aminocyclohexanecarboxamide in a suitable solvent (e.g., ethyl acetate or methanol).

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol).

-

Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 3-aminocyclohexanecarboxamide hydrochloride.[7][8]

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexane ring protons, the amide protons, and the ammonium protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, and the aliphatic carbons of the cyclohexane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base or the hydrochloride adduct. |

| FT-IR | Characteristic stretches for N-H (amine and amide), C=O (amide), and C-H bonds. |

| Melting Point | A sharp melting point, indicative of purity. |

Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary therapeutic application of 3-aminocyclohexanecarboxamide derivatives is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5]

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that plays a crucial role in regulating glucose levels. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 effectively dampens the insulin response.

Caption: Mechanism of action of DPP-4 inhibitors in glucose regulation.

Structure-Activity Relationship (SAR)

The effectiveness of 3-aminocyclohexanecarboxamide derivatives as DPP-4 inhibitors is highly dependent on their stereochemistry and the nature of substituents on the cyclohexane ring and the carboxamide nitrogen.

-

Amino Group: The protonated amino group is crucial for forming a salt bridge with key acidic residues (e.g., Glutamate) in the S2 pocket of the DPP-4 active site.

-

Cyclohexane Scaffold: The cyclohexane ring acts as a rigid scaffold to orient the key interacting groups. Its substituents can be modified to enhance binding affinity and selectivity by occupying hydrophobic pockets within the enzyme.

-

Carboxamide Moiety: The carboxamide group can participate in hydrogen bonding interactions within the active site. Modifications to the amide nitrogen can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.

Therapeutic Applications and Drug Development

The primary therapeutic indication for DPP-4 inhibitors is type 2 diabetes mellitus .[9][10][11]

Advantages of DPP-4 Inhibitors

-

Glucose-Dependent Mechanism: They stimulate insulin secretion only when blood glucose levels are elevated, leading to a low risk of hypoglycemia.[12]

-

Oral Bioavailability: Most DPP-4 inhibitors are orally active, which is advantageous for patient compliance.

-

Weight Neutrality: Unlike some other antidiabetic agents, DPP-4 inhibitors are generally weight-neutral.

Preclinical and Clinical Development

The development of a novel 3-aminocyclohexanecarboxamide-based DPP-4 inhibitor follows a standard drug development pipeline.[13][14][15][16]

Caption: The drug development pipeline for a novel therapeutic agent.

Preclinical Evaluation:

-

In Vitro Studies: Determination of IC₅₀ values against DPP-4, selectivity profiling against other proteases, and assessment of metabolic stability in liver microsomes.

-

In Vivo Studies: Evaluation of efficacy in animal models of diabetes (e.g., db/db mice, Zucker diabetic fatty rats), pharmacokinetic profiling (absorption, distribution, metabolism, and excretion - ADME), and toxicology studies.[17]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

This section provides a detailed protocol for determining the inhibitory activity of 3-aminocyclohexanecarboxamide derivatives against DPP-4.

Principle

The assay is a fluorometric method based on the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified. The presence of an inhibitor reduces the rate of AMC release.

Materials and Reagents

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (3-aminocyclohexanecarboxamide derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Assay Procedure

-

Prepare Reagent Solutions:

-

Dilute the DPP-4 enzyme to the desired working concentration in assay buffer.

-

Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer containing a small percentage of DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 enzyme solution and assay buffer (with DMSO, but no inhibitor).

-

Test wells: Add DPP-4 enzyme solution and the serially diluted test compounds.

-

Reference wells: Add DPP-4 enzyme solution and the serially diluted reference inhibitor.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data to the control wells (100% activity) and blank wells (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Perspectives

3-Aminocyclohexanecarboxamide hydrochloride and its derivatives represent a valuable and versatile scaffold in drug discovery, with a proven track record in the development of DPP-4 inhibitors for type 2 diabetes. The inherent structural features of this chemical class provide a solid foundation for generating potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of next-generation DPP-4 inhibitors with improved pharmacokinetic profiles and potentially exploring the application of this scaffold against other therapeutic targets where the unique three-dimensional arrangement of functional groups can be exploited for selective molecular recognition.

References

-

U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

- Abd El-Karim, S. S., et al. (2021). Discovery of New Tetralin-Sulfonamide Based Scaffolds as Potent and Selective Dipeptidyl Peptidase-4 Inhibitors with in vivo Antidiabetic Activity. Journal of Medicinal Chemistry, 64(15), 11436–11453.

- Ahmad, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.

- Dastjerdi, M. A., et al. (2020). Design, synthesis, and biological evaluation of new 1,2,3-triazole-5-carboximidamide derivatives as dipeptidyl peptidase-4 inhibitors. Bioorganic Chemistry, 94, 103437.

- Google Patents. (n.d.). US20130131066A1 - Treatment of type 1 diabetes.

- Google Patents. (n.d.). US11576894B2 - Combination therapy for the treatment of diabetes.

- Google Patents. (n.d.). WO2010092163A2 - Antidiabetic medications.

- Google Patents. (n.d.). US6303640B1 - Pharmaceutical composition.

- Hirmizi, N. S., et al. (2024). Synthesis, characterization and molecular modeling potential amide derivatives: Evaluation of some biological and pharmaceutical activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.

- Khan, I., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1365.

- Kim, D., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.

- Kunos, C. A., et al. (2019). A randomized phase II trial of triapine-cisplatin-radiotherapy in advanced stage cervical and vaginal cancers. Gynecologic Oncology, 152(3), 547-553.

- Lattmann, E., et al. (2010). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Archiv der Pharmazie, 343(5), 263-270.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

- Paramon, D., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(17), 1746-1770.

-

Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). (2024, March 6). Diabetes on the Net. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4.... Retrieved from [Link]

- Salih, K. M. (2024). Synthesis, characterization and biological evaluation of some new amlodipine derivatives. Zanco Journal of Medical Sciences, 28(4), 48-58.

- Szczech, G. M. (1996). Preclinical development of antiviral drugs. Clinical Infectious Diseases, 22(2), 355-360.

-

Taylor & Francis. (n.d.). 3-Aminopyridine – Knowledge and References. Retrieved from [Link]

- Tighiouart, B. (2021). Strategies to apply 3Rs in preclinical testing. Preclinical Research, 9(1), e00863.

- Wei, L., et al. (2023).

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. trans-3-Aminocyclohexanecarboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% [cymitquimica.com]

- 9. US11576894B2 - Combination therapy for the treatment of diabetes - Google Patents [patents.google.com]

- 10. WO2010092163A2 - Antidiabetic medications - Google Patents [patents.google.com]

- 11. US6303640B1 - Pharmaceutical composition - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 14. Strategies to apply 3Rs in preclinical testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical and in silico studies of 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea: A promising agent for depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bonding Potential of trans-3-Aminocyclohexanecarboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical intermolecular force that dictates the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, permeability, crystal structure, and target affinity. This guide provides a comprehensive technical analysis of the hydrogen bonding potential of trans-3-Aminocyclohexanecarboxamide hydrochloride (C₇H₁₅ClN₂O), a molecule with multiple functional groups capable of engaging in these vital interactions. We will dissect the molecular architecture to identify all potential hydrogen bond donors and acceptors, discuss the influence of its stereochemistry and salt form, and provide detailed, field-proven experimental protocols for its characterization. This document serves as a robust resource for researchers aiming to understand and predict the behavior of this and structurally related compounds in a drug development context.

Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry

The ability of a drug molecule to form hydrogen bonds is a cornerstone of its pharmacokinetic and pharmacodynamic profile.[1] These non-covalent interactions are pivotal in governing how a drug behaves in both the solid state and in biological systems. Strong intermolecular hydrogen bonding in a crystal lattice can decrease aqueous solubility, while the capacity to form hydrogen bonds with water is essential for dissolution.[2] Furthermore, a molecule's hydrogen bond donor (HBD) and acceptor (HBA) patterns are fundamental to its ability to cross biological membranes and bind with high affinity and specificity to its target protein.[3]

trans-3-Aminocyclohexanecarboxamide hydrochloride is a substituted cyclohexane derivative featuring a primary carboxamide and an ammonium group. Its rigid 'trans' configuration and hydrochloride salt form create a unique and potent profile of hydrogen bonding capabilities. Understanding this profile is essential for anticipating its behavior in formulation, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential for therapeutic efficacy. This guide provides the foundational knowledge and experimental framework to thoroughly characterize these interactions.

Molecular Scaffolding and Hydrogen Bonding Potential

The hydrogen bonding capacity of a molecule is intrinsically linked to its structure. The hydrochloride salt of trans-3-aminocyclohexanecarboxamide possesses a rich array of functional groups that can participate in these interactions.

Molecular Weight: 178.66 g/mol Chemical Formula: C₇H₁₅ClN₂O[4]

Identification of Hydrogen Bond Donor and Acceptor Sites

A molecule's potential for hydrogen bonding is quantified by counting its hydrogen bond donor (HBD) and acceptor (HBA) sites.[1]

-

Hydrogen Bond Donors (HBDs): These are hydrogens covalently bonded to electronegative atoms (typically N or O).

-

Ammonium Group (-NH₃⁺): The protonation of the primary amine creates a potent ammonium group. This group contains three strong hydrogen bond donors.

-

Carboxamide Group (-CONH₂): The primary amide contains two hydrogen atoms on the nitrogen, which act as hydrogen bond donors.

-

-

Hydrogen Bond Acceptors (HBAs): These are electronegative atoms (N or O) with available lone pairs of electrons.

-

Carboxamide Group (-C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Chloride Ion (Cl⁻): The counter-ion is an effective hydrogen bond acceptor.

-

Summary of Hydrogen Bonding Sites:

| Functional Group | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

|---|---|---|

| Ammonium (-NH₃⁺) | 3 | 0 |

| Carboxamide (-CONH₂) | 2 | 1 (on Oxygen) |

| Chloride (Cl⁻) | 0 | 1 |

| Total | 5 | 2 |

This count is significant when evaluated against empirical guidelines for drug development, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have no more than 5 HBDs and 10 HBAs.[5][6][7]

Structural Influence of Stereochemistry and Salt Form

The 'trans' configuration of the cyclohexane ring places the ammonium and carboxamide groups on opposite faces of the ring plane. This spatial arrangement sterically hinders intramolecular hydrogen bonding, thereby strongly favoring the formation of extensive intermolecular hydrogen bond networks. These networks are critical in defining the crystal lattice energy, which in turn influences properties like melting point and solubility.

The hydrochloride salt form is crucial for two reasons:

-

It introduces the chloride ion as an additional hydrogen bond acceptor.

-

It converts the primary amine into an ammonium ion, which is a significantly stronger hydrogen bond donor than a neutral amine.[8] This enhanced donor capacity dramatically increases the strength of the resulting intermolecular interactions.

Caption: Molecular structure showing Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites.

Experimental Characterization of Hydrogen Bonding

A multi-technique approach is required to build a complete picture of the hydrogen bonding network. Here, we outline key experimental protocols.

Caption: Workflow for the experimental characterization of hydrogen bonding potential.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational frequencies of covalent bonds. Hydrogen bonding perturbs these frequencies, particularly for N-H and C=O bonds. A shift to a lower wavenumber (red shift) and band broadening are classic indicators of hydrogen bond formation.[9]

Methodology:

-

Instrument Calibration: Verify the spectrometer's performance using a polystyrene film standard.

-

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disc.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the N-H stretching region (~3400-3100 cm⁻¹). Broad, intense bands in this region are indicative of the H-bonded -NH₃⁺ and -NH₂ groups.

-

Identify the C=O (Amide I) stretching region (~1680-1630 cm⁻¹). A position at the lower end of this range suggests the carbonyl oxygen is acting as a hydrogen bond acceptor.[10]

-

Compare the observed frequencies to theoretical values for non-hydrogen-bonded groups to estimate the extent of the red shift.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy measures the chemical environment of protons. Protons involved in hydrogen bonds are typically deshielded, causing their resonance to shift downfield (to a higher ppm value).[11][12] Temperature-dependent NMR can further elucidate the strength and dynamics of these bonds.

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a known concentration (e.g., 10 mg/mL). DMSO-d₆ is often preferred as it minimizes the exchange of labile N-H protons with the solvent.

-

Standard ¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Identify the signals corresponding to the -NH₃⁺ and -CONH₂ protons. These are typically broad and will appear significantly downfield.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 348 K in 10 K increments).

-

Data Analysis: Plot the chemical shift (ppm) of the N-H protons as a function of temperature. A significant upfield shift with increasing temperature is a hallmark of hydrogen bonding, as the thermal energy disrupts the bonds, leading to a more shielded environment for the protons.

-

Protocol 3: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[13][14] The melting point and enthalpy of fusion are directly related to the energy required to break the crystal lattice, which is dominated by the intermolecular hydrogen bonding network. A high melting point and large enthalpy of fusion suggest strong, extensive hydrogen bonding.[15]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

-

Data Acquisition:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area under the melting peak.

-

A sharp, high-temperature melting endotherm with a large ΔHբᵤₛ value is indicative of a stable crystalline solid with a strong intermolecular hydrogen bonding network.

-

Data Synthesis and Implications for Drug Development

The collective data from these techniques provide a holistic understanding of the compound's solid-state properties and its potential behavior in a biological context.

| Parameter | Technique | Expected Observation | Implication |

| N-H Stretch | FTIR | Broad bands, red-shifted to ~3200 cm⁻¹ | Strong intermolecular H-bonding involving ammonium and amide groups. |

| C=O Stretch | FTIR | Band at ~1650 cm⁻¹ | Carbonyl oxygen is an active H-bond acceptor. |

| N-H Chemical Shift | ¹H NMR | Resonances > 8 ppm (in DMSO-d₆) | Protons are deshielded due to participation in H-bonds. |

| Δδ/ΔT | VT-NMR | Large negative slope for N-H protons | Confirms protons are involved in H-bonds that are sensitive to temperature. |

| Melting Point (Tₘ) | DSC | High Tₘ (>200 °C) | Significant energy is required to disrupt the crystal lattice. |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | Large positive value | Indicates a highly ordered and strongly bound crystalline structure. |

Implications:

-

Solubility and Dissolution: The strong intermolecular hydrogen bonding, suggested by high Tₘ and ΔHբᵤₛ, indicates a stable crystal lattice. This stability can present a challenge for aqueous solubility, as significant energy is required to break the solute-solute interactions before solute-solvent (water) interactions can be formed.[2][16] However, the presence of numerous HBD and HBA sites means the molecule has a high potential to interact favorably with water once the lattice is disrupted.

-

Permeability: According to Lipinski's guidelines, having 5 HBDs is at the upper limit for good oral absorption.[5] A high density of hydrogen bonding groups can lead to strong solvation by water, which can hinder the molecule's ability to partition into and permeate through lipidic biological membranes.[1][17]

-

Crystal Polymorphism: The molecule's ability to form strong, directional hydrogen bonds in multiple ways creates the potential for polymorphism—the existence of different crystalline forms. Different polymorphs can have different stabilities, solubilities, and dissolution rates, making polymorphic screening, often using DSC, a critical step in pharmaceutical development.[13]

Conclusion

trans-3-Aminocyclohexanecarboxamide hydrochloride is a molecule rich in hydrogen bonding potential. Its structure contains a total of five potent hydrogen bond donors and two acceptors, a profile that strongly favors the formation of extensive intermolecular networks. This guide has detailed the theoretical basis for this potential and provided a robust, multi-technique experimental framework for its characterization using FTIR, NMR, and DSC. The insights gained from these analyses are crucial for drug development professionals to predict and modulate the compound's physicochemical properties, including solubility, stability, and membrane permeability, thereby guiding rational formulation design and lead optimization efforts.

References

-

Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

-

Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

-

Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Techno-Path. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Techno-Path. Available at: [Link]

-

Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Available at: [Link]

-

Patsnap. (2025, March 27). Amide vs Amine: Functional Groups, Reactions, and Uses. Patsnap Eureka. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Tleugabulova, D., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 231, 123-131. Available at: [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

-

Le P. T., et al. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic Resonance in Chemistry. Available at: [Link]

-

Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation. Available at: [Link]

-

Limbach, H. H., & Buntkowsky, G. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]

-

ChemGulf. (2025, July 30). What are the main differences between amines and amides?. Blog - ChemGulf. Available at: [Link]

-

Davis, A. M., & Teague, S. J. (2019). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

-

Dračínský, M. (n.d.). Intermolecular hydrogen bonds studied by NMR spectroscopy. Institute of Organic Chemistry and Biochemistry of the CAS. Available at: [Link]

-

Yilgor, I., & Yilgor, E. (2015). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. Available at: [Link]

-

Al-kassas, R., et al. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

-

Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. Available at: [Link]

-

Alkorta, I., et al. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. ACS Publications. Available at: [Link]

-

SNS Courseware. (n.d.). Lecture Notes: Session 3 - Physicochemical Properties: Partition Coefficient and Hydrogen Bonding. SNS Courseware. Available at: [Link]

-

Yaremko, S. M., et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 28(19), 6825. Available at: [Link]

-

Dračínský, M. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Lousa, D., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(6), 1115-1119. Available at: [Link]

-

Clark, J. (n.d.). an introduction to amines. Chemguide. Available at: [Link]

-

Siram, K. (2017, April 18). What is the role of hydrogen bonding on the solubility of drugs in lipids?. ResearchGate. Available at: [Link]

-

Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. PubChem. Available at: [Link]

Sources

- 1. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]

- 2. al-kindipublisher.com [al-kindipublisher.com]

- 3. snscourseware.org [snscourseware.org]

- 4. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% [cymitquimica.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]

- 9. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 12. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quercus.be [quercus.be]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Methodological & Application

Application Note: Optimization of Amide Bond Formation Targeting trans-3-Aminocyclohexanecarboxamide

Introduction & Executive Summary

trans-3-Aminocyclohexanecarboxamide (CAS: 920966-29-6) is a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its structure features two nitrogen-containing functional groups: a nucleophilic primary amine at C3 and a primary carboxamide at C1.

The Challenge: The primary synthetic challenge is chemoselectivity . While the exocyclic amine is the intended nucleophile for coupling with carboxylic acids, the C1-carboxamide presents a risk of side reactions—specifically dehydration to a nitrile under harsh activation conditions or competitive nucleophilicity if the amine is protonated or sterically occluded. Furthermore, the commercial supply is typically the hydrochloride salt , necessitating careful in situ neutralization to solubilize the reactant without triggering racemization of the coupling partner.

The Solution: This guide moves beyond generic coupling protocols to provide a targeted strategy. We prioritize T3P (Propylphosphonic anhydride) for its superior impurity profile and low epimerization risk, while retaining HATU as a high-potency alternative for sterically hindered acids.

Reagent Selection Strategy

The choice of coupling reagent dictates the impurity profile and workup efficiency. The following hierarchy is recommended based on process scale and acid reactivity.

Comparative Analysis of Reagents

| Reagent | Mechanism Class | Reactivity | Epimerization Risk | Workup | Recommended Use Case |

| T3P | Phosphonic Anhydride | High | Lowest | Aqueous Wash | Scale-up (>1g) , Acid-sensitive substrates.[1] |

| HATU | Uronium/Guanidinium | Highest | Low-Medium | Chromatography | Discovery (<100mg) , Hindered acids, HTS. |

| EDC/HOBt | Carbodiimide | Medium | Medium | Aqueous/Precipitation | Cost-sensitive, Standard unhindered acids. |

| COMU | Uronium/Oxyma | High | Low | Aqueous/Extraction | "Green" alternative to HATU; safer byproducts. |

Decision Logic for trans-3-Aminocyclohexanecarboxamide

The specific nature of the trans-cyclohexane scaffold dictates the following workflow. The primary amide at C1 is generally stable, but excess electrophilic activation (e.g.,

Detailed Experimental Protocols

Protocol A: The "Robust" Method (T3P)

Best for: Scale-up, avoiding column chromatography, and preserving chiral centers on the acid partner. Mechanism: T3P acts as a dehydrating agent in a cyclic transition state, releasing water-soluble cyclic phosphonic acid byproducts.

Materials:

-

trans-3-Aminocyclohexanecarboxamide HCl (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

-

Solubilization: In a reaction vessel, suspend the trans-3-aminocyclohexanecarboxamide HCl and the Carboxylic Acid in EtOAc (10 mL/g).

-

Note: The amine HCl salt will likely remain suspended until base is added.

-

-

Base Addition: Add Pyridine (3.0 equiv) dropwise at 0°C.

-

Observation: The mixture should clarify as the amine is free-based. If the amine remains insoluble, add DMF as a co-solvent (up to 20% v/v).

-

-

Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Critical: Maintain low temperature during addition to suppress potential epimerization of the carboxylic acid.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]

-

Workup (The T3P Advantage):

-

Quench with water.

-

Wash organic layer with 1M HCl (removes pyridine and unreacted amine).

-

Wash with sat.

(removes unreacted acid and phosphorus byproducts). -

Wash with brine, dry over

, and concentrate. -

Result: Often yields pure product without chromatography.

-

Protocol B: The "High-Potency" Method (HATU)

Best for: Discovery chemistry, sterically hindered acids, or when yield is paramount over purity profile.

Materials:

-

trans-3-Aminocyclohexanecarboxamide HCl (1.0 equiv)

-

Carboxylic Acid (1.0 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 – 4.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF at RT. Stir for 5 minutes.

-

Chemistry: This forms the activated O-At ester (highly reactive).

-

-

Amine Preparation: In a separate vial, dissolve trans-3-aminocyclohexanecarboxamide HCl in DMF and add DIPEA (2.0 equiv) to neutralize the salt.

-

Tip: Ensure the amine is fully dissolved before combining.

-

-

Coupling: Add the amine/DIPEA solution to the activated acid mixture. Add remaining DIPEA (1.0–2.0 equiv) to ensure pH > 8.

-

Reaction: Stir at RT for 1–12 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with 5% LiCl (aq) or water to remove DMF.

-

Warning: HATU byproducts (tetramethylurea) are water-soluble, but the HOAt byproduct can be difficult to remove without chromatography.

-

Purify via Flash Column Chromatography.

-

Mechanistic Insight & Troubleshooting

The Chemoselectivity Mechanism

Why does the reaction target the C3-amine and not the C1-amide?

-

Nucleophilicity: The lone pair on the amine nitrogen (

) is significantly more nucleophilic than the amide nitrogen ( -

Activation: HATU/T3P activates the carboxylic acid (

). The amine attacks this electrophile.[3] The primary amide at C1 is not nucleophilic enough to attack the activated ester under standard conditions.

Risk of Nitrile Formation:

If a large excess of T3P or HATU is used with high heat, the reagent can react with the oxygen of the C1-carboxamide, leading to dehydration:

Pathway Visualization

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Amine HCl not neutralized. | Increase base (DIPEA/NMM) to 4.0 equiv. Ensure pH is basic. |

| Incomplete Reaction | Poor solubility of cyclohexane ring. | Switch solvent to DMF/DCM (1:1) or NMP. |

| Nitrile Byproduct | Dehydration of C1-amide. | Reduce coupling reagent to 1.05 equiv. Lower temp to 0°C. |

| Epimerization | Over-activation of Acid. | Switch from HATU/DIPEA to T3P/Pyridine. |

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][5] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Reductive amination strategies for trans-3-Aminocyclohexanecarboxamide synthesis

This Application Note is structured as a high-level technical guide for drug development chemists. It prioritizes mechanistic understanding, robust protocols, and purification strategies for the challenging trans-1,3-disubstituted cyclohexane system.[1]

Executive Summary & Stereochemical Challenge

The synthesis of trans-3-aminocyclohexanecarboxamide presents a classic conformational challenge in alicyclic chemistry. Unlike 1,4-disubstituted cyclohexanes where the trans isomer (diequatorial) is thermodynamically preferred, the 1,3-disubstituted system follows different stability rules:

-

1,3-cis Isomer: Can adopt a diequatorial (e,e) conformation, making it the thermodynamic minimum.[1]

-

1,3-trans Isomer: Must adopt an axial-equatorial (a,e) conformation.[1]

Consequently, standard reductive amination conditions under thermodynamic control (e.g., H₂/Pd, high temp) predominantly yield the cis-isomer.[1] Accessing the trans-isomer requires kinetic control or auxiliary-directed strategies followed by rigorous purification.

This guide outlines two protocols:

-

Protocol A (Direct): A rapid, scalable method using hydride reducing agents, optimized for kinetic enrichment.[1]

-

Protocol B (High-Purity): An auxiliary-based approach for strict stereochemical isolation.

Mechanistic Logic & Pathway Visualization[1]

To maximize the trans (a,e) product, we must influence the facial selectivity of the hydride attack on the intermediate iminium ion.

Conformational Analysis[1][2]

-

Substrate: 3-Oxocyclohexanecarboxamide.

-

Intermediate: Imine/Iminium.[2]

-

Reduction:

-

Axial Attack: Hydride approaches from the axial face

Equatorial Amine (cis product). -

Equatorial Attack: Hydride approaches from the equatorial face

Axial Amine (trans product).

-

To favor the trans-isomer (where one group is axial), we often employ bulky reducing agents or specific solvents that hinder the axial approach, though the cis-isomer often remains the major product due to the high stability of the diequatorial conformer. Therefore, chromatographic separation is an integral part of this workflow.[1]

Figure 1: Reaction pathway illustrating the divergence between kinetic (trans) and thermodynamic (cis) outcomes.[1]

Experimental Protocols

Protocol A: Direct Reductive Amination (Sodium Triacetoxyborohydride)

Best for: Rapid synthesis where ~3:1 to 4:1 (cis:trans) mixtures are acceptable and can be separated.[1]

Rationale: Sodium triacetoxyborohydride (STAB) is a mild, selective reducing agent.[1] Unlike NaCNBH₃, it is non-toxic and avoids HCN generation.[1] The use of Ti(OiPr)₄ is crucial; it acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation completely before reduction, which improves yield and reproducibility.

Materials

-

Substrate: 3-Oxocyclohexanecarboxamide (1.0 eq)

-

Amine Source: Ammonium Acetate (NH₄OAc) (5.0 eq) or Benzylamine (if deprotection follows)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)[1]

-

Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure

-

Imine Formation:

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add STAB (20 mmol) portion-wise over 15 minutes to control exotherm.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 mins to hydrolyze titanium salts (white precipitate forms).

-

Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Concentrate the filtrate. If using NH₄OAc, the product is the primary amine.

-

pH Adjustment: Acidify to pH 2 with 1M HCl to extract non-basic impurities into organic phase (discard), then basify aqueous layer to pH 12 with NaOH and extract the amine into DCM/iPrOH (3:1).[1]

-

-

Isolation:

Protocol B: Separation & Purification of the trans-Isomer

Since the reaction naturally favors the cis-isomer, this purification protocol is the most critical step.

Method: Flash Chromatography with Amine-Functionalized Silica Standard silica is often too acidic for free amines, causing streaking.[1]

-

Column: Use amine-functionalized silica gel OR pre-treat standard silica with 2% Et₃N in mobile phase.

-

Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

-

Elution Order:

-

The cis-isomer (diequatorial) is typically more polar due to better accessibility of the polar groups to the stationary phase in some systems, but in amino-amides, intramolecular H-bonding can alter this.[1]

-

Empirical Observation: In 1,3-amino-amide systems, the trans-isomer often elutes after the cis-isomer on silica due to the exposed axial amine group interacting more strongly with the stationary phase.[1]

-

-

Crystallization (Alternative):

-

Convert the crude amine to the Hydrochloride Salt (add 4M HCl in dioxane).

-

Recrystallize from EtOH/Et₂O. The trans-isomer often has distinct solubility. (Check crystal shape: cis often forms needles, trans plates/blocks).[1]

-

Analytical Validation

Data Summary Table: Isomer Characterization

| Feature | cis-3-Aminocyclohexanecarboxamide | trans-3-Aminocyclohexanecarboxamide |

| Configuration | Diequatorial (e,e) | Axial-Equatorial (a,e) |

| ¹H NMR (H3) | ||

| Coupling ( | Large axial-axial coupling (~11 Hz) confirms axial H | Small couplings (<5 Hz) confirm equatorial H |

| Thermodynamics | More Stable | Less Stable |

NMR Interpretation Guide:

-

H3 Proton (alpha to amine):

-

In the cis-isomer , the amine is equatorial, so the H3 proton is axial .[1] It will show a large triplet-of-triplets splitting due to two axial-axial couplings (

Hz) with H2 and H4. -

In the trans-isomer , the amine is axial, so the H3 proton is equatorial .[1] It will appear as a narrow multiplet or broad singlet because it lacks large axial-axial couplings (

Hz).[1] -

This is the definitive test for stereochemistry.

-

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5] Journal of Organic Chemistry, 1996.[1] Link[1]

-

Stereoselectivity in Cyclohexanones: Hutchins, R. O., et al. "Stereoselective reductions of substituted cyclohexanones."[1] Journal of Organic Chemistry, 1981.[1] Link

-

Titanium(IV) Isopropoxide Catalysis: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990.[1] Link[1]

-

Synthesis of 1,3-Amino Alcohols (Analogous System): Montoya Balbás, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[1][4] Molecules, 2012.[1][4] Link[1][4]

-

Separation of Isomers: Corcoran, P. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[1][6] U.S. Patent 3,880,925, 1975.[1] Link

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of trans-3-Aminocyclohexanecarboxamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexylamine Scaffolds

The trans-3-aminocyclohexanecarboxamide moiety represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. Derivatives of this scaffold are integral to the development of novel therapeutics, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as key intermediates in the synthesis of complex pharmaceutical agents.

The stereochemistry of the 1,3-disubstituted cyclohexane ring is critical for biological activity. The trans configuration, where the amino and carboxamide groups are on opposite sides of the ring's plane, is often the desired isomer for optimal target engagement. This guide provides a comprehensive overview of the synthetic strategies, critical reaction conditions, and detailed protocols for the preparation of trans-3-aminocyclohexanecarboxamide hydrochloride derivatives, with a focus on achieving high diastereoselectivity and yield.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Control

The most common and industrially scalable approach to trans-3-aminocyclohexanecarboxamide hydrochloride begins with a readily available aromatic precursor, 3-aminobenzamide. The core of the synthesis involves the stereoselective catalytic hydrogenation of the benzene ring to afford the desired trans-cyclohexane derivative. The final step is the formation of the hydrochloride salt to improve stability and aqueous solubility.

Caption: Overall synthetic workflow.

Part 1: Catalytic Hydrogenation of 3-Aminobenzamide

The cornerstone of this synthesis is the reduction of the aromatic ring of 3-aminobenzamide. This transformation must be carefully controlled to achieve high conversion and, crucially, to favor the formation of the trans isomer.

Causality Behind Experimental Choices: Achieving trans Selectivity

The stereochemical outcome of the hydrogenation is influenced by several factors:

-

Catalyst Selection: Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), have demonstrated high efficacy in the hydrogenation of aminobenzoic acid derivatives, favoring the formation of the trans product.[1][2][3] This preference is attributed to the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface. The bulky carboxamide and amino groups are sterically driven to adopt an equatorial-equatorial conformation in the transition state, leading to the trans product. While other catalysts like Rhodium or Palladium can also be effective, Ruthenium often provides a better balance of activity and selectivity for this class of substrates.

-

Solvent System: The reaction is typically performed in an aqueous basic solution, such as aqueous sodium hydroxide (NaOH).[1][2][3] The basic conditions help to keep the starting material and intermediates in solution and can influence the catalyst's surface properties, thereby affecting the stereoselectivity.

-

Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate. However, excessively harsh conditions can lead to over-reduction or side reactions. Typical conditions range from 80-120°C and 10-20 bar of hydrogen pressure.[1][2][3]

Comparative Reaction Conditions for Hydrogenation

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar H₂) | Typical trans:cis Ratio | Reference |

| 5% Ru | Carbon | 10% aq. NaOH | 100 | 15 | >3:1 | [1][2][3] |

| 5% Rh | Alumina | Water | 80 | 10 | ~1:1 | |

| 10% Pd | Carbon | Ethanol | 60 | 5 | Variable, often lower selectivity |

Note: The trans:cis ratios can be influenced by the specific substrate and reaction time.

Detailed Experimental Protocol: Hydrogenation of 3-Aminobenzamide

This protocol is adapted from methodologies reported for similar substrates.[1][2][3]

Caption: Step-by-step workflow for the catalytic hydrogenation.

-

Reaction Setup: In a high-pressure autoclave, combine 3-aminobenzamide (1.0 eq), 5% Ruthenium on carbon (25% by weight relative to the starting material), and a 10% aqueous solution of sodium hydroxide.

-

Hydrogenation: Seal the autoclave and purge sequentially with nitrogen and then hydrogen gas. Heat the mixture to 100°C with vigorous stirring and pressurize with hydrogen to 15 bar.

-

Reaction Monitoring: Maintain the reaction at 100°C and 15 bar, monitoring the uptake of hydrogen. The reaction progress can be checked by taking aliquots (after safely depressurizing and purging) and analyzing by HPLC or TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Ruthenium catalyst. Wash the catalyst pad with deionized water.

-

Isolation: Combine the filtrate and washes. Carefully neutralize the solution to approximately pH 7 with concentrated hydrochloric acid. The resulting solution containing the mixture of cis- and trans-3-aminocyclohexanecarboxamide can be concentrated under reduced pressure to yield the crude product.

Part 2: Separation of trans and cis Isomers

The hydrogenation step typically yields a mixture of trans and cis isomers. The separation of these diastereomers is a critical step to obtain the desired biologically active compound. Fractional crystallization is often the most effective method on a larger scale.

Causality Behind Isomer Separation by Crystallization

The trans and cis isomers of 3-aminocyclohexanecarboxamide have different physical properties, including solubility in various solvent systems. The trans isomer, often being more symmetrical, can pack more efficiently into a crystal lattice, making it less soluble than the cis isomer in certain solvents. This difference in solubility allows for their separation by fractional crystallization. The formation of the hydrochloride salt can further accentuate these solubility differences, aiding in the selective crystallization of one isomer.[4]

Detailed Experimental Protocol: Isomer Separation

-

Solvent Selection: The crude mixture of cis/trans-3-aminocyclohexanecarboxamide is dissolved in a minimal amount of a suitable hot solvent. A mixture of isopropanol and water is often a good starting point.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble trans isomer will preferentially crystallize out.

-

Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

-

Purity Check: The purity of the isolated trans isomer should be checked by NMR spectroscopy or gas chromatography.[5] The mother liquor, enriched in the cis isomer, can be concentrated and subjected to further crystallization cycles to improve the overall yield of the trans product.

Part 3: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which enhances the compound's stability and aqueous solubility, making it more suitable for pharmaceutical applications.

Causality Behind Salt Formation

The amino group on the cyclohexane ring is basic and readily reacts with a strong acid like hydrochloric acid in an acid-base reaction. This forms the ammonium chloride salt, which is typically a crystalline solid that is more water-soluble than the free base.

Detailed Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified trans-3-aminocyclohexanecarboxamide free base in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH 1-2).

-

Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete crystallization. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final trans-3-aminocyclohexanecarboxamide hydrochloride.

References

-

Sutherland, A. Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 2011. [Link]

-

Lara-Issasi, G. R., et al. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012. [Link]

-

Duhamel, T., et al. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 2019. [Link]

-

Han, K-J., et al. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate, 2005. [Link]

-

Gellman, S. H., et al. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 1999. [Link]

-

Clapham, B., et al. Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications, 2021. [Link]

- US Patent US3880925A, Separation and purific

-

Ozawa, J. Catalytic Hydrogenation of Amides. 2014. [Link]

- WO Patent WO2017134212A1, Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv

-

Leischner, T., et al. Site-selective copper(I) catalyzed hydrogenation of amides. ChemRxiv, 2024. [Link]

- CN Patent CN108602758B, Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv

-

Esteve-Romero, J., et al. Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. ResearchGate, 2005. [Link]

- US Patent US2662879A, Separation of geometrical isomers by urea complex form

-

Gellman, S. H. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 2010. [Link]

- Palaima, A. I., et al. cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1977.

- Cole-Hamilton, D. J., et al. The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast.

- Gellman, S. H., et al. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison, 1999.

-

Han, K-J., et al. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate, 2005. [Link]

-

De Benneville, P. L. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU, 1951. [Link]

-

Beller, M., et al. Sustainable hydrogenation of Aliphatic Acyclic Primary Amides to Primary Amines with Recyclable Heterogeneous Ruthenium-Tungsten Catalysts. ResearchGate, 2020. [Link]

-

Doolittle, R. E. Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Journal of Chromatography A, 1993. [Link]

Sources

- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. scholars.uky.edu [scholars.uky.edu]

Scalable synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride

An Application Note for the Scalable Synthesis of trans-3-Aminocyclohexanecarboxamide Hydrochloride

Abstract

This application note provides a detailed, scalable, and robust protocol for the multi-step synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride, a valuable saturated carbocyclic β-amino acid derivative. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their utility as conformationally constrained building blocks for peptidomimetics and other biologically active molecules. The described synthetic route begins with the catalytic hydrogenation of readily available 3-aminobenzoic acid, followed by a base-catalyzed epimerization to enrich the desired trans isomer. Subsequent N-protection, amide formation, and final deprotection with salt formation are detailed with in-depth procedural steps and causal explanations for key experimental choices. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable pathway to this important chemical entity.

Introduction and Strategic Overview

The synthesis of conformationally restricted amino acid analogues is a cornerstone of modern medicinal chemistry. By incorporating rigid scaffolds like the cyclohexyl ring, chemists can pre-organize a molecule's shape to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. trans-3-Aminocyclohexanecarboxamide, in its hydrochloride salt form for improved handling and solubility, represents a key building block in this field.

The primary challenge in its synthesis lies in achieving high diastereoselectivity for the trans configuration (1,3-diequatorial or diaxial substituents) on a scalable level. Direct reduction of an aromatic precursor is often the most economically viable approach at scale, but typically yields a mixture of cis and trans isomers. Our strategic approach, therefore, focuses on an initial non-selective synthesis followed by a thermodynamically controlled isomerization to favor the desired product.

The chosen multi-step synthesis involves:

-

Catalytic Hydrogenation: Reduction of the aromatic ring of 3-aminobenzoic acid to yield a mixture of cis/trans-3-aminocyclohexanecarboxylic acid.

-

Stereochemical Isomerization: Enrichment of the thermodynamically more stable trans isomer via base-catalyzed epimerization.[1]

-

Orthogonal Protection: Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent amidation step.

-

Amide Bond Formation: Activation of the carboxylic acid and reaction with an ammonia source to form the primary carboxamide.

-

Deprotection and Salt Formation: Removal of the Boc group under acidic conditions to unmask the amine and concurrently form the final hydrochloride salt.

This pathway was designed for its reliance on well-understood, scalable reactions and commercially available starting materials.

Visualization of the Synthetic Workflow

Overall Synthetic Pathway

The following diagram outlines the complete transformation from starting material to the final product.

Caption: High-level overview of the 5-step synthetic sequence.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Catalytic Hydrogenation of 3-Aminobenzoic Acid

Rationale: This step employs a robust catalytic hydrogenation to reduce the aromatic ring. Rhodium on carbon is selected as the catalyst for its high efficacy in hydrogenating aromatic systems under manageable conditions. The reaction is performed in an aqueous medium, which is both a green solvent and suitable for the solubility of the starting material and product.[2]

-

Reagents & Equipment:

-

3-Aminobenzoic acid (1.0 eq)

-

5% Rhodium on Carbon (Rh/C), 5 mol%

-

Deionized Water

-

Parr-type hydrogenation apparatus or a similar high-pressure reactor

-

Celite™ for filtration

-

-

Procedure:

-

To a high-pressure reactor vessel, add 3-aminobenzoic acid and deionized water to form a slurry (approx. 0.5 M concentration).

-

Carefully add the 5% Rh/C catalyst under a gentle stream of nitrogen.

-

Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to 10-15 bar.

-

Begin vigorous stirring and heat the reaction mixture to 70-80 °C.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the Celite pad with additional deionized water.

-

Concentrate the combined filtrate under reduced pressure to yield a white solid, which is a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. This mixture is used directly in the next step.

-

Protocol 2: Isomerization to trans-3-Aminocyclohexanecarboxylic Acid

Rationale: The hydrogenation product is a mixture of isomers. This protocol leverages the greater thermodynamic stability of the trans isomer (diequatorial conformation) over the cis isomer. By treating the mixture with a strong base at elevated temperatures, an equilibrium is established that strongly favors the desired trans product, which can then be selectively precipitated by pH adjustment.[1]

-

Reagents & Equipment:

-

cis/trans-3-Aminocyclohexanecarboxylic acid mixture (1.0 eq)

-

Sodium Hydroxide (NaOH), 2.5 M aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve the crude cis/trans mixture from Protocol 1 in a 2.5 M aqueous solution of NaOH.

-

Heat the solution to reflux (approx. 100-105 °C) and maintain for 12-18 hours to allow for complete epimerization.

-

Cool the reaction mixture to room temperature, then further cool in an ice-water bath to 0-5 °C.

-

Slowly and carefully adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 6-7) by the dropwise addition of concentrated HCl. This step must be done slowly to control the temperature and prevent over-acidification.

-

The trans-3-aminocyclohexanecarboxylic acid will precipitate as a white solid as it is generally less soluble than the cis isomer under these conditions.

-

Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and then with cold ethanol.

-

Dry the product under vacuum to a constant weight.

-

Protocol 3: N-Boc Protection

Rationale: To facilitate selective amidation at the carboxylic acid group, the more nucleophilic amino group must be protected. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the conditions of amide coupling but can be removed cleanly with acid at the end of the synthesis.[3]

-

Reagents & Equipment:

-

trans-3-Aminocyclohexanecarboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 eq

-

Sodium Hydroxide (NaOH), 1.0 M aqueous solution

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Citric Acid, 1 M aqueous solution

-

-

Procedure:

-

Suspend trans-3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and 1.0 M NaOH (aq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add (Boc)₂O, either neat or dissolved in a small amount of dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The mixture should become a clear, homogeneous solution.

-

Concentrate the mixture in vacuo to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M citric acid. A white precipitate will form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield trans-N-Boc-3-aminocyclohexanecarboxylic acid as a white solid.

-

Protocol 4: Synthesis of trans-N-Boc-3-Aminocyclohexanecarboxamide

Rationale: This step forms the crucial amide bond. The carboxylic acid is first activated with carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate. Subsequent addition of an ammonia source (generated in situ from ammonium chloride and a non-nucleophilic base) leads to the formation of the primary amide. This method avoids harsh reagents and generally proceeds with high yield.

-

Reagents & Equipment:

-

trans-N-Boc-3-aminocyclohexanecarboxylic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI), 1.1 eq

-

Ammonium Chloride (NH₄Cl), 1.5 eq

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1.5 eq

-